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Compound of Interest

Compound Name:
2'-O-Propargyl A(Bz)-3'-

phosphoramidite

Cat. No.: B15584235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the solid-phase synthesis and subsequent

application of oligonucleotides incorporating the 2'-O-Propargyl A(Bz)-3'-phosphoramidite.

This modification introduces a terminal alkyne group at the 2'-position of adenosine, enabling

facile post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC),

commonly known as "click chemistry." This powerful bioorthogonal reaction is widely used for

the conjugation of a variety of molecules, including fluorophores, peptides, and therapeutic

agents, to oligonucleotides.

Overview of the Workflow
The overall process involves the automated solid-phase synthesis of the oligonucleotide on a

solid support, followed by cleavage and deprotection, purification, and finally, post-synthetic

modification via click chemistry.
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Caption: Overall workflow for the synthesis and application of 2'-O-Propargyl modified

oligonucleotides.

Solid-Phase Synthesis Protocol
The synthesis is performed on an automated DNA/RNA synthesizer using standard

phosphoramidite chemistry. The following protocol outlines the key steps for incorporating the

2'-O-Propargyl A(Bz)-3'-phosphoramidite.

2.1. Reagents and Materials
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Reagent Supplier Purpose

2'-O-Propargyl A(Bz)-3'-

phosphoramidite
Commercial Source

Modified nucleotide building

block

Standard DNA/RNA

phosphoramidites
Commercial Source

Standard nucleotide building

blocks

Solid Support (e.g., CPG) Commercial Source Solid phase for synthesis

Deblocking Solution (e.g., 3%

TCA in DCM)
Synthesizer Reagent

Removal of the 5'-DMT

protecting group

Activator (e.g., 0.45 M

Tetrazole in ACN)
Synthesizer Reagent Activation of phosphoramidites

Capping Solution A (e.g.,

Acetic Anhydride/Lutidine/THF)
Synthesizer Reagent

Acetylation of unreacted 5'-

hydroxyls

Capping Solution B (e.g., N-

Methylimidazole/THF)
Synthesizer Reagent Catalyst for capping

Oxidizing Solution (e.g., I2 in

THF/Pyridine/H2O)
Synthesizer Reagent Oxidation of phosphite triester

Anhydrous Acetonitrile (ACN) Commercial Source Solvent

2.2. Synthesis Cycle for 2'-O-Propargyl A(Bz)-3'-phosphoramidite Incorporation

The standard synthesis cycle is adapted with an extended coupling time for the modified

phosphoramidite to ensure high coupling efficiency.
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Step Reagent/Action Typical Time Purpose

1. Deblocking

3% Trichloroacetic

Acid (TCA) in

Dichloromethane

(DCM)

60 seconds

Removes the 5'-DMT

protecting group,

freeing the 5'-

hydroxyl.

2. Coupling

2'-O-Propargyl

A(Bz)-3'-

phosphoramidite +

Activator

5-15 minutes

Couples the modified

phosphoramidite to

the growing

oligonucleotide chain.

[1]

3. Capping
Capping Solutions A

and B
30 seconds

Acetylates any

unreacted 5'-hydroxyl

groups to prevent

deletions.[1]

4. Oxidation Iodine Solution 30 seconds

Oxidizes the unstable

phosphite triester to a

stable phosphate

triester.

Note: The optimal coupling time for 2'-O-Propargyl A(Bz)-3'-phosphoramidite may vary

depending on the synthesizer and reagent concentrations. It is recommended to perform a

preliminary synthesis and analyze the trityl cation release to optimize the coupling time for

maximal efficiency. For sterically hindered phosphoramidites, a longer coupling time of 5-15

minutes is generally recommended to achieve high coupling efficiencies.[1]
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1. Deblocking
(TCA/DCM)

Wash
(Acetonitrile)

2. Coupling
(Modified Amidite

+ Activator)

Wash
(Acetonitrile)

3. Capping
(Acetic Anhydride)

Wash
(Acetonitrile)

4. Oxidation
(Iodine Solution)

Wash
(Acetonitrile)

Start Next Cycle

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Catalyst System

Product

Oligonucleotide-Propargyl

Stable Triazole Linkage

+

Azide-Modified Molecule
+

Cu(I) Catalyst
(e.g., CuSO4/Sodium Ascorbate)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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